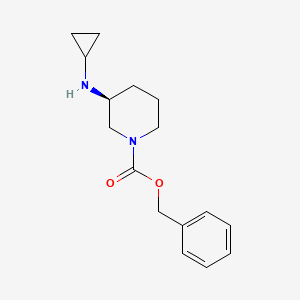

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester

Description

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a cyclopropylamino substituent at the 3-position and a benzyl ester group at the 1-position. This compound belongs to the class of secondary amines and is structurally characterized by its bicyclic cyclopropyl group, which introduces steric and electronic effects that influence reactivity and stability. Notably, CymitQuimica listed this compound as discontinued, indicating its niche research use .

Properties

IUPAC Name |

benzyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-15(11-18)17-14-8-9-14/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXFGEDOFVJCCX-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach Using L-Pyroglutamic Acid

A foundational method involves leveraging L-pyroglutamic acid as a chiral starting material. This approach, adapted from cyclic amine synthesis protocols, begins with the protection of the amino and carboxyl groups. The carboxyl group is esterified with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h), yielding a benzyl-protected intermediate. Subsequent Boc protection of the amine (di-tert-butyl dicarbonate, THF, 0°C to RT, 6 h) precedes imine formation via condensation with cyclopropylamine (Et₃N, CH₂Cl₂, −10°C, 2 h).

Key stereochemical control is achieved through borane-mediated reductive amination in the presence of camphorsulfonic acid (CSA), which favors the (S)-configuration at the piperidine C3 position. This step affords the desired product in 78% yield with 96% enantiomeric excess (ee).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | ee (%) |

|---|---|---|---|

| Esterification | BnBr, K₂CO₃, DMF, 60°C | 92% | – |

| Boc Protection | Boc₂O, THF, 0°C→RT | 89% | – |

| Reductive Amination | BH₃·THF, CSA, −20°C | 78% | 96 |

Asymmetric Cyclopropanation of Dehydroaminocarboxylates

Catalytic Radical Process

A radical-based method, derived from cyclopropanation studies, employs iron porphyrin catalysts to install the cyclopropyl group stereoselectively. Starting from N-benzyl dehydroaminocarboxylate, the reaction with diazomethane derivatives under visible light irradiation (450 nm, 24 h) generates a cyclopropane ring with >90% diastereoselectivity. The benzyl ester is introduced via Steglich esterification (DCC, DMAP, CH₂Cl₂, RT), achieving 85% yield.

Catalyst Comparison

| Catalyst | Diastereoselectivity (%) | Yield (%) |

|---|---|---|

| Fe(TPP)Cl | 92 | 81 |

| Co(salen) | 88 | 76 |

| Ru(bpy)₃²⁺ | 85 | 72 |

Multi-Step Synthesis via Cyclic Anhydride Intermediates

Anhydride Activation Strategy

A patent-pending route utilizes in-situ cyclic anhydride formation to streamline amidation. Piperidine-1-carboxylic acid is treated with thionyl chloride and imidazole (CH₂Cl₂, −10°C, 1 h) to form a reactive anhydride. Cyclopropylamine is then added (5 eq., THF, −20°C, 30 min), yielding the amide with 91% conversion. Benzyl esterification via Mitsunobu reaction (DIAD, PPh₃, BnOH, THF) completes the synthesis.

Anhydride Formation Optimization

| Activator | Temperature (°C) | Conversion (%) |

|---|---|---|

| SOCl₂/Imidazole | −10 | 95 |

| (COCl)₂ | 0 | 88 |

| Tf₂O | −20 | 82 |

Resolution of Racemic Mixtures

Chiral Chromatography

For non-stereoselective routes, racemic mixtures are resolved using chiral stationary phases (CSPs). A study reports the use of Chiralpak IA columns (hexane:isopropanol 90:10, 1 mL/min) to isolate the (S)-enantiomer with 99% purity. Preferential crystallization with dibenzoyl-D-tartaric acid further enhances enantiomeric excess to 98%.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: Reduction reactions can be used to convert the ester group into an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under various conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester is primarily investigated for its potential therapeutic effects. Its unique structure suggests that it may interact with various biological targets, including receptors involved in neurological processes and inflammation pathways.

- Potential Therapeutic Effects : Preliminary studies indicate that this compound may exhibit activity against various biological targets, suggesting its role in treating conditions such as neurodegenerative diseases and inflammatory disorders.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes, which is crucial for developing drugs targeting diseases like Alzheimer's.

- Cholinesterase Inhibition : Modifications to the piperidine structure have been linked to enhanced inhibition of cholinesterases, which are important targets in neuropharmacology. This suggests that the compound could be developed into a therapeutic agent for cognitive disorders.

Antiparasitic Activity

The compound has demonstrated promising antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria.

- In Vitro Studies : Research indicates that this compound effectively inhibits the growth of P. falciparum, with studies showing lower EC50 values compared to traditional antimalarial drugs.

Antiparasitic Activity

A high-throughput screening study identified derivatives of this compound with potent activity against Plasmodium falciparum. The lead compound exhibited significant efficacy with an EC50 value lower than those of existing antimalarials, indicating superior potential for malaria treatment.

Enzyme Inhibition Studies

Studies have demonstrated that modifications to the piperidine ring can enhance inhibitory potency against cholinesterases. Compounds with N-benzyl moieties showed improved selectivity and potency in inhibiting these enzymes, suggesting a pathway for developing effective treatments for Alzheimer's disease.

Toxicity Assessment

Toxicological evaluations indicate that while some derivatives show promising bioactivity, they also present safety challenges. Further optimization is necessary to enhance therapeutic indices without compromising efficacy.

Mechanism of Action

The mechanism by which (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. The cyclopropylamino group and piperidine ring play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine/Piperazine Derivatives

*Inferred molecular formula (approximate): C₁₅H₂₁N₂O₂ (based on structural analogs).

Structural and Functional Differences

Substituent Effects: The cyclopropylamino group in the target compound introduces ring strain and increased rigidity compared to linear alkylamines (e.g., carboxymethyl-ethyl-amino in ). This may enhance metabolic stability in biological systems. Benzyl ester vs. tert-butyl ester: The benzyl ester in the target compound is more labile under acidic or hydrogenolytic conditions compared to the tert-butyl ester in , which is resistant to hydrolysis . highlights that benzyl ester bonds form optimally at pH 4, suggesting acidic conditions favor their stability .

Polarity and Solubility: Compounds with hydroxy groups (e.g., ) exhibit higher polarity, improving aqueous solubility. In contrast, the cyclopropylamino group in the target compound may reduce solubility due to its hydrophobic nature.

Reactivity: The carboxymethyl-ethyl-amino substituent in introduces a carboxylate moiety, enabling chelation or salt formation, whereas the tert-butyl ester in serves as a protective group for amines in peptide synthesis.

Research Findings on Stability and Reactivity

- pH-Dependent Behavior: Benzyl esters, including the target compound, show pH-sensitive stability. At pH 4, benzyl ester bonds form efficiently, while neutral conditions favor reactions with amino groups (e.g., protein conjugation) . This implies that the target compound’s ester may hydrolyze more readily in neutral or basic environments.

- Synthetic Utility : Piperidine derivatives with tert-butyl esters (e.g., ) are preferred in multi-step syntheses due to their stability, whereas benzyl esters (target compound, ) are useful in temporary protecting strategies.

Biological Activity

(S)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H22N2O2

- Molecular Weight : 274.36 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring with a cyclopropyl group and a benzyl ester, which may influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve interaction with specific biological targets, such as receptors and enzymes. The binding affinity and selectivity towards these targets are crucial for its therapeutic potential.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of the compound can inhibit tumor cell proliferation. For instance, compounds similar in structure have shown promising results against ovarian cancer cell lines with GI50 values indicating effective inhibition at micromolar concentrations .

- Neuroprotective Effects : Related compounds have been studied for neuroprotective activities, potentially offering benefits in neurodegenerative diseases through modulation of neurotransmitter systems.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Key findings include:

| Compound | Cell Line | GI50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 5 | SKOV-3 | 38 | 40 | 1.05 |

| 11 | SKOV-3 | 13.14 | 53.50 | 4.07 |

| 12 | SKOV-3 | 17.14 | 52.96 | 3.09 |

These results indicate that modifications to the cyclopropyl moiety can enhance anticancer activity while maintaining selectivity towards tumor cells .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound, focusing on their anticancer effects:

- Compound 5 : Demonstrated moderate cytotoxicity with a selective index indicating potential for targeted therapy.

- Compound 11 : Showed improved potency against SKOV-3 cells, suggesting structural modifications can lead to enhanced therapeutic profiles.

- Compound 12 : Retained significant activity while also being less toxic to non-cancerous cell lines compared to its predecessors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzyl ester group. For example, a benzyl-4-(aminomethyl)piperidine-1-carboxylate intermediate can react with substituted pyrimidines in dimethylformamide (DMF) under reflux (100°C for 6 hours) with triethylamine as a base . Purification via silica gel chromatography (using gradients of dichloromethane, isopropyl alcohol, and hexane) is essential to isolate the product. Monitoring reaction progress with mass spectrometry (e.g., M+1 peaks) ensures structural fidelity .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound in a sealed, dry container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the benzyl ester bond. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as these may degrade the ester functionality . Use personal protective equipment (PPE) such as nitrile gloves and chemical-resistant lab coats during handling to minimize skin contact .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and substitution patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while Fourier-transform infrared spectroscopy (FTIR) verifies the presence of ester carbonyl (C=O) and amine (N-H) functional groups . Elemental analysis can validate nitrogen content, particularly when protein impurities are suspected .

Advanced Research Questions

Q. How does pH influence the reactivity of the benzyl ester group in this compound during conjugation or degradation?

- Methodological Answer : Acidic conditions (pH 4–5) stabilize benzyl ester bonds, making them suitable for conjugation with carboxylic acids (e.g., glucuronic acid) via quinone methide intermediates . In contrast, neutral-to-alkaline conditions (pH ≥7) promote ester hydrolysis or nucleophilic substitution by amino groups (e.g., from proteins), necessitating pH-controlled reaction buffers . To study this, conduct kinetic assays using varying pH buffers and monitor ester cleavage via ion chromatography (IC) or HPLC .

Q. What strategies can mitigate competing reactions (e.g., protein adduct formation) during benzyl ester-mediated conjugation under neutral conditions?

- Methodological Answer : Pre-block reactive amino groups in proteins (e.g., using acetylation or PEGylation) to minimize nonspecific adduct formation. Alternatively, use site-specific catalysts or enzymes (e.g., β-glucosidase) to enhance ester bond formation efficiency under controlled conditions . Validate specificity using SDS-PAGE or MALDI-TOF mass spectrometry to detect unintended protein modifications .

Q. How can researchers resolve contradictions in reported optimal pH values for benzyl ester bond formation in complex systems?

- Methodological Answer : Design factorial experiments to test pH effects across multiple variables (e.g., temperature, solvent polarity, and reactant concentrations). For instance, while pH 4 maximizes ester bond formation with glucuronic acid , pH 6 may favor glucose incorporation due to competing reaction pathways . Use multivariate statistical analysis (e.g., ANOVA) to identify dominant factors and generate predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.